molecular formula C8H6F6N2S B14049822 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14049822
M. Wt: 276.20 g/mol
InChI Key: NNQBTXOITSNCNL-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with both trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups. These electron-withdrawing substituents enhance the compound’s lipophilicity and metabolic stability, traits commonly leveraged in medicinal chemistry to improve pharmacokinetic profiles . Fluorinated compounds are pivotal in drug design due to their ability to modulate bioavailability, binding affinity, and resistance to oxidative degradation .

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)6-4(16-15)2-1-3-5(6)17-8(12,13)14/h1-3,16H,15H2

InChI Key

NNQBTXOITSNCNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)C(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions including nucleophilic substitution and reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s ability to form stable complexes with these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine (1d)

  • Structure : Features a 3-CF₃ phenyl group and a p-tolylidene moiety.
  • Synthesis: Prepared via condensation of 3-trifluoromethylphenylhydrazine hydrochloride with 4’-methylacetophenone in acetic acid/water/MeOH (93% yield) .
  • Properties : Crystalline solid (mp 103.7 °C) with distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 7.72–7.14) .

N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (5a-i)

  • Structure : Contains a 4-CF₃ phenyl core with dichloro and phenylethylidene substituents.
  • Activity : Exhibits antiparasitic effects by inhibiting beta-hematin formation, a critical process in malaria parasites .
  • Synthesis: Refluxed in ethanol with HCl, yielding solids recrystallized from ethanol .

4-(3-Nitrophenyl)thiazol-2-ylhydrazine Derivatives (Compounds 20–21)

  • Structure : Integrates nitro groups and pyridinyl moieties.
  • Activity : Demonstrates selective hMAO-B inhibition (relevant for neurodegenerative diseases) and antioxidant properties .

Table 1: Comparative Analysis of Hydrazine Derivatives

Compound Key Substituents Biological Activity Synthesis Yield/Key Conditions Physical Properties References
Target Compound 2-CF₃, 3-SCF₃ phenyl Inferred: Potential antiparasitic/MAO-B inhibition Not reported High lipophilicity (CF₃/SCF₃)
1d 3-CF₃ phenyl, p-tolylidene Not explicitly reported 93% (AcOH/H₂O/MeOH) mp 103.7 °C; crystalline solid
5a-i 4-CF₃, dichloro, phenylethylidene Beta-hematin inhibition Ethanol/HCl reflux Recrystallized solid
Compounds 20–21 Nitrophenyl, pyridinyl hMAO-B inhibition, antioxidant Literature methods Data consistent with known analogs

Biological Activity

1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl and trifluoromethylthio substituents, which can significantly influence biological activity. This article reviews the biological properties, including antimicrobial and enzyme inhibition activities, of this compound and related derivatives.

The molecular formula of this compound is C9H8F6N2S. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, potentially leading to increased biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazine derivatives containing trifluoromethyl groups. For instance, a related compound, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, exhibited moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Hydrazine Derivative 127.0458.01
Hydrazine Derivative 2106.75277.48

These findings suggest that the trifluoromethyl group may enhance binding affinity to these enzymes, indicating potential for further development as therapeutic agents.

Enzyme Inhibition

Molecular docking studies have demonstrated that these compounds can act as non-covalent inhibitors by positioning themselves near the active sites of target enzymes . This mechanism is crucial for developing drugs aimed at diseases where enzyme inhibition is beneficial.

Study on Mycobacterium tuberculosis

In a comparative study involving various hydrazine derivatives against Mycobacterium tuberculosis H37Rv, certain compounds displayed promising results with minimum inhibitory concentrations (MICs) as low as 62.5 µM . This indicates that modifications in hydrazine structures can lead to enhanced antimycobacterial activity.

Comparison with Isoniazid

When compared to the first-line antituberculotic drug isoniazid, which has an MIC of approximately 1 µM against M. tuberculosis, the hydrazine derivatives showed lower efficacy but provided insights into structure-activity relationships that could guide future modifications for improved potency .

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